molecular formula C10H12N2O2S B2489603 (4-Cyano-2,6-dimethylphenyl)methanesulfonamide CAS No. 2126177-35-1

(4-Cyano-2,6-dimethylphenyl)methanesulfonamide

Cat. No.: B2489603
CAS No.: 2126177-35-1
M. Wt: 224.28
InChI Key: GEVDLWZHFOUSMW-UHFFFAOYSA-N
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Description

(4-Cyano-2,6-dimethylphenyl)methanesulfonamide (CAS 2126177-35-1) is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol. This research chemical is provided as a high-purity standard for use in scientific laboratories. Compounds with methanesulfonamide and benzonitrile motifs are of significant interest in medicinal chemistry, particularly in the structure-based design and optimization of novel therapeutic agents. Research indicates that similar structural frameworks are explored as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, demonstrating the value of this chemotype in developing agents with improved efficacy against resistant viral strains . Its specific physicochemical properties make it a valuable intermediate or building block for pharmaceutical research and development, aiding in the discovery of new bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-cyano-2,6-dimethylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-7-3-9(5-11)4-8(2)10(7)6-15(12,13)14/h3-4H,6H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVDLWZHFOUSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CS(=O)(=O)N)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-2,6-dimethylphenyl)methanesulfonamide typically involves the reaction of 4-cyano-2,6-dimethylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Cyano Group

The electron-withdrawing cyano group (–C≡N) undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Converts –C≡N to –COOH (e.g., using H2_2SO4_4/H2_2O) .

  • Basic hydrolysis : Forms –CONH2_2 with NaOH/H2_2O2_2 .

Reaction kinetics depend on steric hindrance from the 2,6-dimethyl groups, which slow hydrolysis compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aryl ring (due to –C≡N and –SO2_2NH2_2) participates in NAS at positions activated by substituents:

NucleophileConditionsProductNotes
NH3_3Cu catalyst, 120°CAmino derivativesLow yield due to steric effects
OH^-K2_2CO3_3, DMF, 80°CPhenolic intermediatesRequires prolonged heating

Multicomponent Reactions (MCRs)

The sulfonamide moiety participates in MCRs to form bioactive heterocycles. For instance, it reacts with aldehydes and ketones under basic conditions to generate pyrrolo[2,3-d]pyrimidines :

Sulfonamide+Aldehyde+KetoneNaOEtPyrrolo[2,3-*d*]pyrimidine\text{Sulfonamide} + \text{Aldehyde} + \text{Ketone} \xrightarrow{\text{NaOEt}} \text{Pyrrolo[2,3-*d*]pyrimidine}

ComponentRole in MCRYieldBiological Relevance
Sulfonamido acetophenoneElectrophilic partner50–83%Anticancer activity

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 200°C without catalysts .

  • pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases .

  • Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to –SO2_2NH2_2 .

Comparative Reactivity with Analogs

Substituent effects on reactivity are evident when compared to derivatives:

Analog StructureKey DifferenceReactivity Change
4-Amino-2,6-dimethylphenyl–NH2_2 vs. –C≡NFaster NAS, reduced thermal stability
4-CyanobenzenesulfonamideNo methyl groupsHigher hydrolysis rate

Scientific Research Applications

Biological Activities

Research has indicated that (4-Cyano-2,6-dimethylphenyl)methanesulfonamide possesses several notable biological activities:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, relevant for drug development.

Pharmaceutical Development

The potential of this compound as an antimicrobial and anticancer agent makes it a promising candidate for drug formulation. Its ability to interact with biological macromolecules positions it well for therapeutic applications.

Chemical Research

This compound serves as a valuable reagent in organic synthesis. It can be utilized to develop new compounds through various reaction mechanisms. Its role as a model compound aids in studying reaction kinetics and mechanisms.

Biological Studies

The compound is under investigation for its binding affinity to proteins and nucleic acids, making it useful in studies related to enzyme inhibition and molecular docking. Understanding these interactions can help elucidate its mechanism of action and therapeutic potential.

Industrial Applications

In addition to its research applications, this compound is employed in developing novel materials with specific properties for industrial use. This includes formulating specialized chemical products that leverage its unique characteristics.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesUnique Properties/Activities
4-Amino-2,6-dimethylphenylmethanesulfonamideAmino group instead of cyanoEnhanced solubility and different biological activity
4-CyanobenzenesulfonamideLacks methyl groups on the phenyl ringDifferent reactivity and potentially lower lipophilicity
4-Cyano-N,N-dimethylbenzenesulfonamideDimethyl substitution on nitrogenMay exhibit different pharmacokinetic profiles

This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical reactivity.

Mechanism of Action

The mechanism of action of (4-Cyano-2,6-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomers: Methyl-Substituted Methanesulfonamides

Studies on positional isomers of methylphenylmethanesulfonamides, such as N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide , reveal significant differences in molecular conformation and spectroscopic behavior:

Property N-(2-Methylphenyl)methanesulfonamide N-(3-Methylphenyl)methanesulfonamide (4-Cyano-2,6-dimethylphenyl)methanesulfonamide
Substituent Position Ortho-methyl Meta-methyl Para-cyano + 2,6-dimethyl
NMR Shifts (δ, ppm) Distinct aromatic proton splitting Reduced steric effects Enhanced deshielding due to cyano group
Vibrational Modes Altered S=O and C–S stretching Similar to ortho isomer Unique cyano (C≡N) stretch at ~2230 cm⁻¹

Key Findings :

  • The cyano group in the target compound introduces strong electron-withdrawing effects, shifting NMR signals downfield compared to methyl-substituted analogs .

Derivatives in Complex Scaffolds

The compound is incorporated into larger pharmacophores, such as dihydrothieno[3,4-d]pyrimidine and thiopyrano[3,2-d]pyrimidine derivatives, to enhance antiviral activity. Key comparisons include:

Property Compound 23g Compound 13b5
Molecular Formula C₂₈H₃₂N₆OS (MW: 500.24) C₂₇H₃₀N₆OS (MW: 486.22)
Mass Spec (m/z) ESI-MS: 501.5 [M+H]⁺ HRMS: 487.2272 [M+1]⁺
HPLC Purity 98.40% 96.38%
Synthetic Yield Not reported 47% (recrystallized from EA/PE)

Key Findings :

  • The 4-cyano-2,6-dimethylphenoxy group in both derivatives contributes to high molecular weights (~486–500 Da), which may influence membrane permeability and pharmacokinetics.
  • Purity differences (96.38% vs.

Structural and Functional Implications

  • Steric Considerations : The 2,6-dimethyl substitution imposes conformational constraints, which may limit off-target interactions in biological systems.
  • Synthetic Utility : Despite moderate yields (e.g., 47% for 13b5), the compound’s robustness in multi-step syntheses underscores its versatility in drug discovery .

Biological Activity

(4-Cyano-2,6-dimethylphenyl)methanesulfonamide is an organic compound notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features a phenyl ring substituted with a cyano group and a methanesulfonamide moiety, which enhances its solubility and reactivity. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is C10H12N2O2SC_{10}H_{12}N_2O_2S. The presence of the cyano group (–C≡N) contributes to the compound's polarity, while the methanesulfonamide group (–SO₂NH₂) plays a vital role in its solubility in polar solvents.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Compounds with similar structures have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.

2. Anticancer Activity

Preliminary studies have demonstrated that this compound may possess cytotoxic effects against cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the induction of apoptosis, which is critical for the elimination of cancerous cells .

3. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further development in drug design aimed at metabolic diseases .

The mechanism of action for this compound involves interactions with molecular targets such as enzymes or receptors. The cyano and sulfonamide groups are essential for binding to these targets, leading to modulation of their activity. For instance, the compound has shown potential in inhibiting tubulin polymerization, a critical process in cell division.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties/Activities
4-Amino-2,6-dimethylphenylmethanesulfonamideAmino group instead of cyanoEnhanced solubility; different biological activity
4-CyanobenzenesulfonamideLacks methyl groups on the phenyl ringLower lipophilicity; different reactivity
4-Cyano-N,N-dimethylbenzenesulfonamideDimethyl substitution on nitrogenDifferent pharmacokinetic profiles

This table illustrates how variations in substituents can lead to significant differences in biological activity and chemical reactivity.

Case Studies

Several studies have documented the effects of this compound on specific cell lines:

  • Study on Anticancer Effects : A study found that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 cells, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential use in treating bacterial infections.

Q & A

Q. Advanced Optimization Strategies

  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • By-product analysis : Monitor intermediates via LC-MS to identify side products (e.g., over-oxidized sulfonic acids) and adjust stoichiometry .

Q. Table 1: Reaction Conditions Comparison

ParameterMethod A ()Method B ()
SolventTHFDichloromethane
Temperature0°C25°C
CatalystNoneTBAB (0.1 eq)
Yield65%82%

How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved using computational tools?

Basic Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection parameters (e.g., MoKα radiation, ω scans) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecules) are critical. For example, details a monoclinic crystal system (space group P2₁/c) with refinement residuals R(F) = 0.064 .

Q. Advanced Contradiction Resolution

  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine twinned structures, particularly for high-symmetry crystals .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Q. Basic Characterization

  • ¹H/¹³C NMR : The cyano group (δ ~110–120 ppm in ¹³C) and sulfonamide protons (δ ~6.5–7.5 ppm in ¹H) are diagnostic.
  • IR Spectroscopy : S=O stretches at ~1330 cm⁻¹ and 1160 cm⁻¹ confirm sulfonamide functionality .

Q. Advanced Multi-Technique Validation

  • HSQC/HMBC NMR : Correlate cyano and methyl group protons to adjacent carbons, resolving substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out impurities (e.g., m/z 265.08 for C₁₁H₁₁N₂O₂S) .

How do structural modifications influence the bioactivity of sulfonamide derivatives?

Q. Basic SAR Studies

  • Electron-withdrawing groups : The 4-cyano group enhances enzyme inhibition (e.g., carbonic anhydrase) by increasing electrophilicity.
  • Steric effects : 2,6-Dimethyl substituents reduce off-target interactions, as seen in antimicrobial assays (IC₅₀: 30–50 nM) .

Q. Advanced Mechanistic Probes

  • Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2 for anti-inflammatory activity).
  • In vitro assays : Measure IC₅₀ shifts in enzyme inhibition after introducing substituents like halogens or bulky aryl groups .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety Measures

  • PPE : Nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (toxicity LD₅₀ > 500 mg/kg in rodents) .

Q. Advanced Hazard Mitigation

  • Waste management : Neutralize sulfonyl chloride intermediates with 10% NaHCO₃ before disposal.
  • Spill response : Absorb with vermiculite and treat with 5% NaOH solution to hydrolyze reactive intermediates .

How can researchers design experiments to resolve contradictions in reported biological activities of sulfonamides?

Q. Basic Experimental Design

  • Positive controls : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase assays).
  • Dose-response curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .

Q. Advanced Data Reconciliation

  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify outliers or assay-specific artifacts.
  • Orthogonal assays : Validate antimicrobial claims with both broth microdilution and agar diffusion methods .

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